

A Technical Guide to (R)-Zanubrutinib-d5 for Research Applications

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Compound of Interest

Compound Name: (R)-Zanubrutinib-d5

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(R)-Zanubrutinib-d5**, a deuterated analog of the potent Bruton's tyrosine kinase (BTK) inhibitor, Zanubrutinib. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive information on commercial suppliers, key experimental protocols, and the underlying biological pathways.

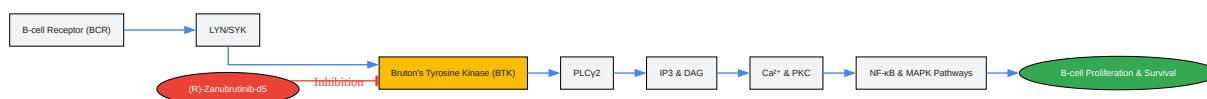
Commercial Suppliers of (R)-Zanubrutinib-d5

(R)-Zanubrutinib-d5 is available from several commercial suppliers for research purposes. The following table summarizes key quantitative data from prominent vendors to facilitate comparison and procurement. Researchers should note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

Supplier	Catalog Number	Purity	Available Quantities	Price (USD)	CAS Number	Molecular Formula	Molecular Weight (g/mol)
InvivoChem	V48615	≥98%	500mg, 1g, Bulk Inquiry	Inquire	Not Specified	C ₂₇ H ₂₄ D ₅ N ₅ O ₃	476.58[1]
MedchemExpress	HY-101474BS	99.0%[2]	1mg, 5mg, 10mg, 50mg	\$1100 (1mg), \$2760 (5mg)[3]	Not Specified	C ₂₇ H ₂₄ D ₅ N ₅ O ₃	476.58[1][2]
Veeprho	DVE001350	Not Specified	Inquire	Inquire	Not Specified	C ₂₇ H ₂₄ D ₅ N ₅ O ₃	476.59[4]
Simson Pharma	Z240001	Not Specified	Inquire	Inquire	Not Specified	C ₂₇ H ₂₄ D ₅ N ₅ O ₃	476.58[5]
Axios Research	AR-Z01231	Not Specified	Inquire	Inquire	Not Specified	C ₂₇ H ₂₄ D ₅ N ₅ O ₃	476.6[6]

The Role of Zanubrutinib in the BTK Signaling Pathway

Zanubrutinib is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][7] This pathway is essential for the proliferation, differentiation, and survival of B-cells.[8][9] In various B-cell malignancies, the BCR signaling pathway is often constitutively active, leading to uncontrolled cell growth.[7] Zanubrutinib covalently binds to a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition of its kinase activity.[9] This blockade disrupts downstream signaling cascades, including the NF-κB and MAPK pathways, ultimately inducing apoptosis in malignant B-cells.[7]



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Bruton's Tyrosine Kinase (BTK) Signaling Pathway and Zanubrutinib Inhibition.

Experimental Protocols: Quantification of Zanubrutinib in Biological Matrices using LC-MS/MS with a Deuterated Internal Standard

(R)-Zanubrutinib-d5 is an ideal internal standard for the quantification of Zanubrutinib in biological samples such as plasma and cerebrospinal fluid (CSF) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).^[4] The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it co-elutes with the analyte and experiences similar matrix effects, leading to high accuracy and precision.^{[10][11]}

The following is a generalized experimental protocol adapted from published methods for Zanubrutinib quantification, incorporating **(R)-Zanubrutinib-d5** as the internal standard.^{[10][12][13][14][15][16][17]}

Sample Preparation (Protein Precipitation)

This is a common and straightforward method for extracting Zanubrutinib from plasma or CSF.^{[10][12][15][16]}

- **Spiking:** To 100 µL of the biological sample (plasma or CSF), add a small volume (e.g., 10 µL) of a working solution of **(R)-Zanubrutinib-d5** in a compatible solvent (e.g., methanol or acetonitrile) to achieve a final concentration within the linear range of the assay.
- **Precipitation:** Add 300 µL of cold acetonitrile to the sample.

- Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
- Centrifugation: Centrifuge the samples at a high speed (e.g., 12,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions

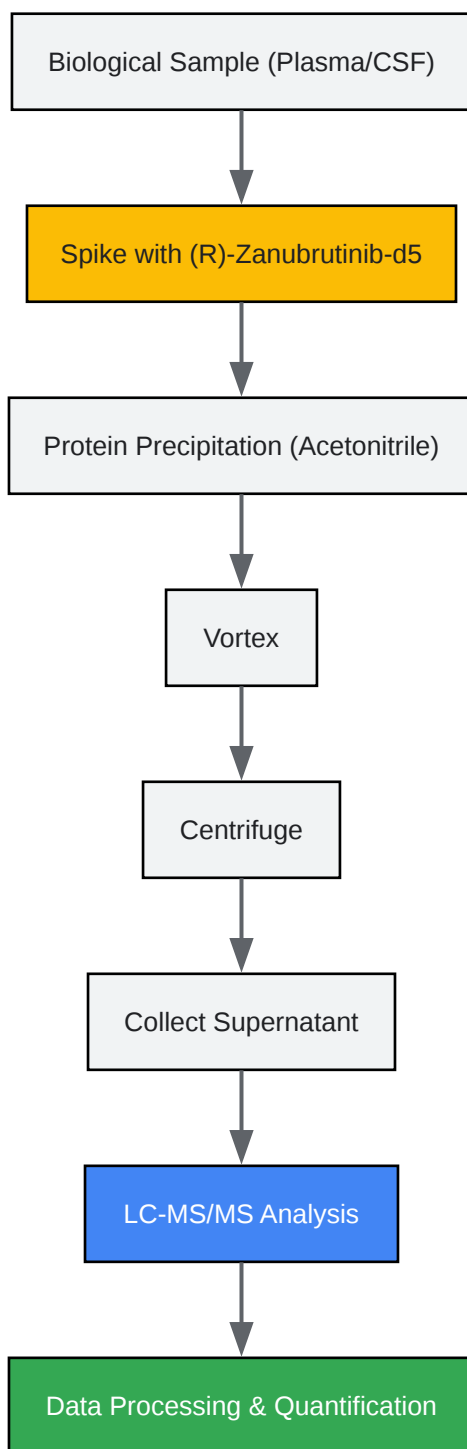
The following are typical starting conditions that may require optimization for specific instrumentation.

- Liquid Chromatography:
 - Column: A C18 reversed-phase column is commonly used (e.g., Acquity BEH C18, 2.1 mm × 50 mm, 1.7 µm).[\[16\]](#)
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: Acetonitrile.
 - Gradient Elution: A gradient from low to high organic phase (acetonitrile) is typically employed to ensure good separation and peak shape. A representative gradient could be:
 - 0-0.5 min: 10% B
 - 0.5-2.0 min: Ramp to 90% B
 - 2.0-2.5 min: Hold at 90% B
 - 2.5-2.6 min: Return to 10% B
 - 2.6-3.0 min: Re-equilibration at 10% B
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 2-5 µL.

- Column Temperature: 40°C.[16]
- Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.[12][15]
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Zanubrutinib: m/z 472.2 → 455.0[10][16]
 - **(R)-Zanubrutinib-d5**: The precursor ion will be m/z 477.2. The product ion would be expected to be m/z 460.0, reflecting the deuteration. This transition should be confirmed by direct infusion of the standard.
 - Instrument Parameters: Optimize cone voltage, collision energy, and other source-dependent parameters for maximum signal intensity for both the analyte and the internal standard.

Data Analysis and Quantification

- Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of Zanubrutinib into a blank biological matrix. Process these standards alongside the unknown samples.
- Peak Integration: Integrate the peak areas for both Zanubrutinib and **(R)-Zanubrutinib-d5** in the chromatograms.
- Ratio Calculation: Calculate the ratio of the peak area of Zanubrutinib to the peak area of **(R)-Zanubrutinib-d5** for each standard and unknown sample.
- Quantification: Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards. Determine the concentration of Zanubrutinib in the unknown samples by interpolating their peak area ratios from the calibration curve.



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Workflow for the Quantification of Zanubrutinib using a Deuterated Internal Standard.

Conclusion

(R)-Zanubrutinib-d5 is an essential tool for researchers studying the pharmacokinetics and efficacy of Zanubrutinib. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data. This guide provides a foundational understanding of the commercial landscape, the biological context of Zanubrutinib's mechanism of action, and a practical framework for its application in a laboratory setting. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific experimental needs and instrumentation.

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